Cas no 119309-17-0 (Benzenamine, 4,4'-(4-phenyl-1,3-pentadienylidene)bis[N,N-diethyl-)
119309-17-0 structure
Product Name:Benzenamine, 4,4'-(4-phenyl-1,3-pentadienylidene)bis[N,N-diethyl-
CAS-nummer:119309-17-0
MF:C31H38N2
MW:438.646828174591
CID:1208920
PubChem ID:53691979
Update Time:2025-04-20
Benzenamine, 4,4'-(4-phenyl-1,3-pentadienylidene)bis[N,N-diethyl- Chemische en fysische eigenschappen
Naam en identificatie
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- 4,4a(2)-(4-Phenyl-1,3-pentadienylidene)bis[N,N-diethylbenzenamine]
- 119309-17-0
- SCHEMBL9787229
- DTXSID201173991
- Benzenamine, 4,4'-(4-phenyl-1,3-pentadienylidene)bis[N,N-diethyl-
-
- Inchi: 1S/C31H38N2/c1-6-32(7-2)29-20-16-27(17-21-29)31(24-15-25(5)26-13-11-10-12-14-26)28-18-22-30(23-19-28)33(8-3)9-4/h10-24H,6-9H2,1-5H3
- InChI-sleutel: BNWCAQRFZYAVND-UHFFFAOYSA-N
- LACHT: N(CC)(CC)C1C=CC(=CC=1)/C(=C\C=C(C)C1C=CC=CC=1)/C1C=CC(=CC=1)N(CC)CC
Berekende eigenschappen
- Exacte massa: 438.303499221g/mol
- Monoisotopische massa: 438.303499221g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 10
- Complexiteit: 556
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- XLogP3: 9.1
- Topologisch pooloppervlak: 6.5Ų
Benzenamine, 4,4'-(4-phenyl-1,3-pentadienylidene)bis[N,N-diethyl- Gerelateerde literatuur
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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